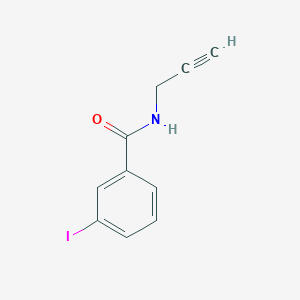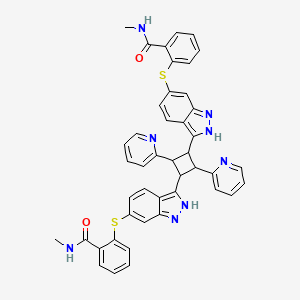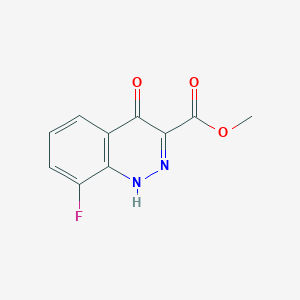
3-Cinnolinecarboxylic acid, 8-fluoro-4-hydroxy-, methyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate is a synthetic organic compound belonging to the cinnoline family. Cinnolines are heterocyclic aromatic organic compounds containing a benzene ring fused to a pyridazine ring. The presence of fluorine and hydroxyl groups in the structure of methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate imparts unique chemical and biological properties to the compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate typically involves the following steps:
Formation of the Cinnoline Core: The cinnoline core can be synthesized through the cyclization of appropriate precursors, such as hydrazones or hydrazides, under acidic or basic conditions.
Introduction of Fluorine and Hydroxyl Groups: The fluorine atom can be introduced via electrophilic fluorination using reagents like Selectfluor. The hydroxyl group can be introduced through hydroxylation reactions using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Esterification: The carboxyl group can be esterified using methanol and a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, to form the methyl ester.
Industrial Production Methods
Industrial production of methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Continuous flow reactors and green chemistry principles may be employed to enhance efficiency and reduce waste.
Análisis De Reacciones Químicas
Types of Reactions
Methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like chromium trioxide or potassium permanganate.
Reduction: The carbonyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Chromium trioxide, potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Formation of hydroxyl derivatives.
Substitution: Formation of substituted cinnoline derivatives with various functional groups.
Aplicaciones Científicas De Investigación
Methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate has diverse applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential biological activities, such as antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent in drug discovery and development.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:
Enzyme Inhibition: Inhibiting key enzymes involved in metabolic pathways.
Receptor Binding: Binding to specific receptors and modulating their activity.
DNA Intercalation: Intercalating into DNA and affecting its replication and transcription processes.
Comparación Con Compuestos Similares
Methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate can be compared with other similar compounds, such as:
Methyl 4-hydroxycinnoline-3-carboxylate: Lacks the fluorine atom, resulting in different chemical and biological properties.
8-Fluoro-4-hydroxycinnoline-3-carboxylic acid: Lacks the methyl ester group, affecting its solubility and reactivity.
4-Hydroxycinnoline-3-carboxylate: Lacks both the fluorine atom and the methyl ester group, leading to distinct properties and applications.
The unique combination of fluorine, hydroxyl, and ester groups in methyl 8-fluoro-4-hydroxycinnoline-3-carboxylate imparts specific chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
Propiedades
Fórmula molecular |
C10H7FN2O3 |
|---|---|
Peso molecular |
222.17 g/mol |
Nombre IUPAC |
methyl 8-fluoro-4-oxo-1H-cinnoline-3-carboxylate |
InChI |
InChI=1S/C10H7FN2O3/c1-16-10(15)8-9(14)5-3-2-4-6(11)7(5)12-13-8/h2-4H,1H3,(H,12,14) |
Clave InChI |
JISIKWSRZUQTID-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=NNC2=C(C1=O)C=CC=C2F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


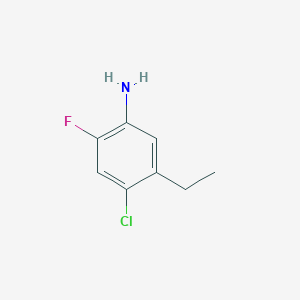

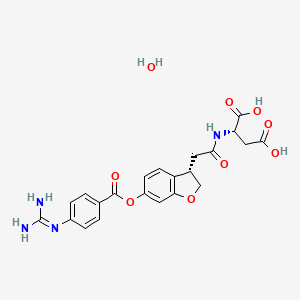

![3-Bromobicyclo[4.2.0]octa-1,3,5-trien-2-ol](/img/structure/B14907156.png)
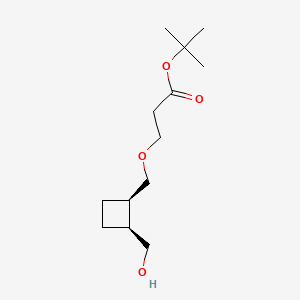

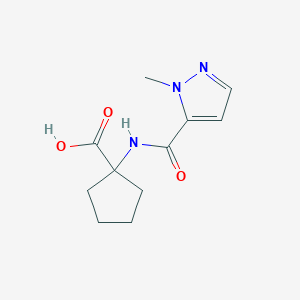
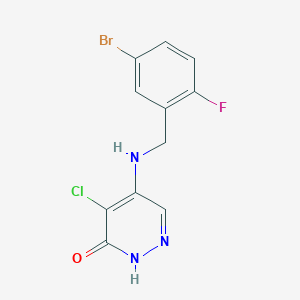
![N-{4-chloro-3-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}-2-phenylacetamide](/img/structure/B14907193.png)
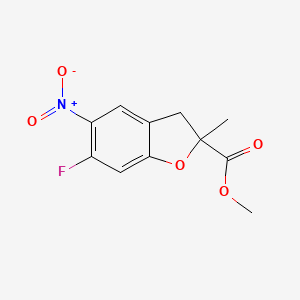
![N-[2-(cycloheptylamino)ethyl]furan-2-carboxamide](/img/structure/B14907201.png)
